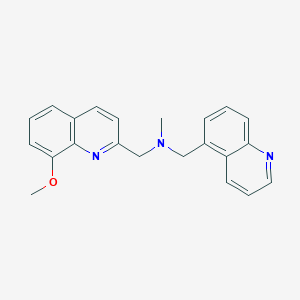
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as CP 55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide 55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a crucial role in regulating various physiological processes such as pain perception, inflammation, and immune function. By activating these receptors, this compound 55940 can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects on the body.
Biochemical and Physiological Effects:
This compound 55940 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, anti-convulsant, and anti-cancer properties. It has also been shown to have neuroprotective effects, particularly in the context of ischemic injury and neurodegenerative diseases. However, the precise mechanisms underlying these effects are still not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide 55940 is its high potency and selectivity for the cannabinoid receptors, which makes it a valuable research tool for studying the endocannabinoid system. However, its high potency also poses some challenges in terms of dosing and toxicity, and its effects can be difficult to interpret in the context of more complex biological systems. In addition, this compound 55940 is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids or other natural compounds.
Direcciones Futuras
There are several future directions for research on 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide 55940, including:
1. Investigating its potential as a therapeutic agent for various neurological and inflammatory disorders, particularly in preclinical and clinical studies.
2. Exploring its potential as a research tool for studying the endocannabinoid system and its role in various physiological processes.
3. Developing new synthetic analogs of this compound 55940 that may have improved pharmacological properties and reduced toxicity.
4. Studying the long-term effects of this compound 55940 on the body and its potential for abuse or addiction.
Conclusion:
This compound 55940 is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications and as a research tool for studying the endocannabinoid system. While it has shown promise in a wide range of applications, further research is needed to fully understand its mechanisms of action and potential limitations.
Métodos De Síntesis
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide 55940 can be synthesized through a multi-step process that involves the reaction of 3-chlorophenylpiperazine with 2,3-dimethylphenylacetonitrile, followed by the addition of a carboxylic acid derivative. The final product is then purified through a series of chromatographic techniques to obtain a high-purity compound.
Aplicaciones Científicas De Investigación
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide 55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. It has also been investigated for its potential as an anti-cancer agent. In addition, this compound 55940 has been used as a research tool for studying the endocannabinoid system and its role in various physiological processes.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-5-3-8-18(15(14)2)21-19(24)23-11-9-22(10-12-23)17-7-4-6-16(20)13-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZGEPSRJSFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[8-ethoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5326141.png)
![1-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326157.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5326166.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5326175.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5326179.png)

![ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate](/img/structure/B5326193.png)

![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)
![8-(2,4-difluoro-3-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5326219.png)
![N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B5326239.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B5326246.png)
![(3S*,5S*)-1-benzyl-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326258.png)
